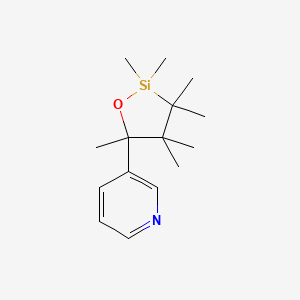
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine is a chemical compound known for its unique structure, which includes a pyridine ring attached to a heptamethyl-substituted oxasilolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine typically involves the reaction of pyridine derivatives with heptamethyl-substituted oxasilolane precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere using a platinum complex catalyst to achieve the desired silylation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with modified substituents. Substitution reactions can result in a wide range of pyridine-based compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce silyl groups into aromatic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism by which 3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine exerts its effects involves the interaction of the silyl group with various molecular targets. The compound can act as a silylating agent, transferring the silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A compound with a similar heptamethyl-substituted siloxane structure, used in similar applications such as silylation reactions.
Bis(pinacolato)diboron: Another compound used in organic synthesis, particularly in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a boron-containing substituent, used in various chemical reactions.
Uniqueness
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine is unique due to its specific combination of a pyridine ring and a heptamethyl-substituted oxasilolane group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
88780-43-2 |
|---|---|
Fórmula molecular |
C15H25NOSi |
Peso molecular |
263.45 g/mol |
Nombre IUPAC |
3-(2,2,3,3,4,4,5-heptamethyloxasilolan-5-yl)pyridine |
InChI |
InChI=1S/C15H25NOSi/c1-13(2)14(3,4)18(6,7)17-15(13,5)12-9-8-10-16-11-12/h8-11H,1-7H3 |
Clave InChI |
KSOPIQBVAGZGOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C([Si](OC1(C)C2=CN=CC=C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)
![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
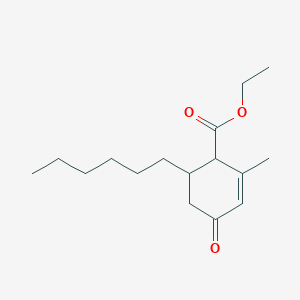
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

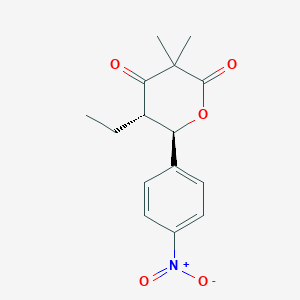
![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
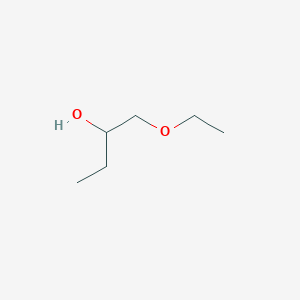
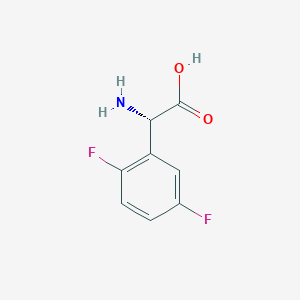

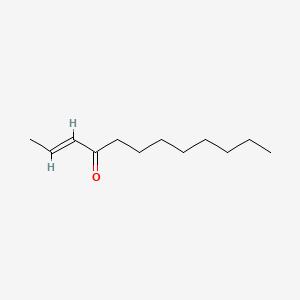
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)

